molecular formula C9H4BrF5O2 B12860773 Methyl 3-bromo-2,6-difluoro-5-(trifluoromethyl)benzoic acid

Methyl 3-bromo-2,6-difluoro-5-(trifluoromethyl)benzoic acid

Cat. No.: B12860773
M. Wt: 319.02 g/mol
InChI Key: CUMVKUCECRVFED-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2,6-difluoro-5-(trifluoromethyl)benzoic acid is a complex organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzoic acid core. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-2,6-difluoro-5-(trifluoromethyl)benzoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2,6-difluoro-5-(trifluoromethyl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted benzoic acid derivatives .

Scientific Research Applications

Methyl 3-bromo-2,6-difluoro-5-(trifluoromethyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-bromo-2,6-difluoro-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The presence of electronegative fluorine atoms and the bulky trifluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific biochemical effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-(trifluoromethyl)benzoic acid
  • 2-Bromo-5-(trifluoromethyl)benzoic acid
  • 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid

Uniqueness

Methyl 3-bromo-2,6-difluoro-5-(trifluoromethyl)benzoic acid is unique due to the specific arrangement of bromine, fluorine, and trifluoromethyl groups on the benzoic acid core. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Biological Activity

Methyl 3-bromo-2,6-difluoro-5-(trifluoromethyl)benzoic acid (CAS No. 1980053-93-7) is a fluorinated benzoic acid derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies.

  • Molecular Formula: C9_9H4_4BrF5_5O2_2
  • Molecular Weight: 303.03 g/mol
  • Structure: The compound features a bromine atom and multiple fluorine substituents on a benzoic acid framework, which significantly influences its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity :
    • Research indicates that fluorinated benzoic acids exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts. The trifluoromethyl group may enhance lipophilicity, facilitating better membrane penetration and increased antibacterial efficacy against various pathogens .
  • Antiviral Properties :
    • Compounds with similar structural motifs have shown potential in inhibiting viral replication. For instance, derivatives of trifluoromethyl benzoic acids have been reported to inhibit the replication of viruses such as the Tobacco Mosaic Virus (TMV), indicating a possible antiviral action .
  • Enzyme Inhibition :
    • The presence of the trifluoromethyl group has been associated with increased potency in enzyme inhibition. Studies suggest that modifications in the aromatic ring can lead to significant changes in the inhibitory activity against specific enzymes, such as those involved in metabolic pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEnhanced activity against Gram-positive and Gram-negative bacteria
AntiviralInhibition of TMV replication
Enzyme InhibitionPotent inhibitors of metabolic enzymes

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values indicating potent antibacterial activity.

Case Study: Antiviral Activity

In vitro assays conducted on the antiviral properties of similar trifluoromethyl derivatives showed promising results against TMV. The compound exhibited a dose-dependent reduction in viral load, suggesting potential for development as an antiviral agent.

Properties

Molecular Formula

C9H4BrF5O2

Molecular Weight

319.02 g/mol

IUPAC Name

3-bromo-2,6-difluoro-4-methyl-5-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C9H4BrF5O2/c1-2-4(9(13,14)15)6(11)3(8(16)17)7(12)5(2)10/h1H3,(H,16,17)

InChI Key

CUMVKUCECRVFED-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Br)F)C(=O)O)F)C(F)(F)F

Origin of Product

United States

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